REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]([CH3:8])=[N:6][CH:7]=1.[Se](=O)=[O:15]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]([CH:8]=[O:15])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C)C(=O)OCC
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To each of 106 separate 20-mL microwave vials
|
Type
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ADDITION
|
Details
|
add
|
Type
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CUSTOM
|
Details
|
with microwave irradiation
|
Type
|
CUSTOM
|
Details
|
the contents of the reaction vessels
|
Type
|
FILTRATION
|
Details
|
filter through a pad of silica gel (2 kg)
|
Type
|
WASH
|
Details
|
and rinse the pad with DCM (3 L)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined filtrates under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Split the material into two equally-sized batches
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 473 g | |
YIELD: PERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |